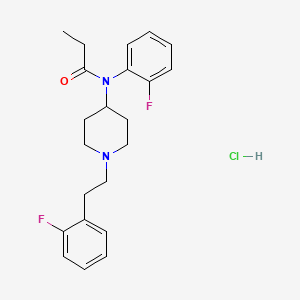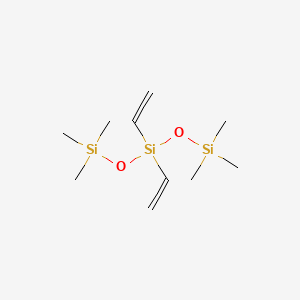![molecular formula C20H27N4O2+ B12353275 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12353275.png)
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione is a complex organic compound that belongs to the purine family. This compound is known for its unique structure, which includes a tricyclo[3.3.1.03,7]nonanyl group attached to the purine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione typically involves multiple steps. The initial step often includes the preparation of the purine core, followed by the introduction of the propyl groups at positions 1 and 3. The tricyclo[3.3.1.03,7]nonanyl group is then attached through a series of reactions that may involve cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological activities. For example, it has been shown to inhibit phosphodiesterases (PDEs) and block transient receptor potential ankyrin 1 (TRPA1) channels, leading to analgesic and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dipropyl-8-cyclopentylxanthine: Another purine derivative with similar structural features but different biological activities.
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: Compounds with similar core structures but different substituents, leading to varied pharmacological properties.
Uniqueness
1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione is unique due to its tricyclo[3.3.1.03,7]nonanyl group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific interactions with molecular targets and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H27N4O2+ |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
1,3-dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione |
InChI |
InChI=1S/C20H27N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3/q+1 |
Clé InChI |
CDEBVGRFVQUGSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C34CC5CC(C3)CC4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



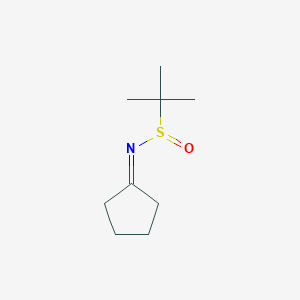

![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
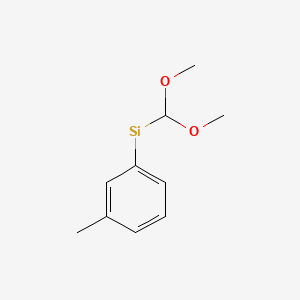
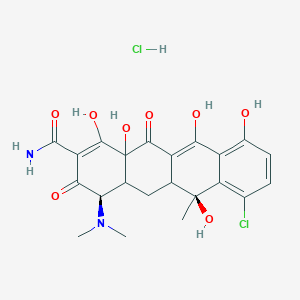
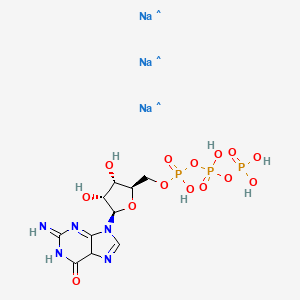
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)
